molecular formula C20H18N2O3S B8488407 2-Diphenylacetylamino-thiazole-4-carboxylic acid ethyl ester

2-Diphenylacetylamino-thiazole-4-carboxylic acid ethyl ester

Cat. No. B8488407
M. Wt: 366.4 g/mol
InChI Key: BVHGYJSKAPKOIP-UHFFFAOYSA-N
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Patent
US08853415B2

Procedure details

2-Amino-thiazole-4-carboxylic acid methyl ester (32 mg, 0.20 mmol) and diphenyl-acetic acid (42 mg, 0.20 mmol) were dissolved in N,N-dimethylformamide (1 mL) containing triethylamine (84.1 μL, 0.600 mmol). O-(7-Azabenzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium hexafluorophosphate (84 mg, 0.22 mmol) was added and the solution was allowed to stir for 16 hours. The crude product was purified by reverse-phase preparative liquid chromatography (19 mg, 0.052 mmol, 26%). ESI-MS m/z calc. 366.1. found 367.1 (M+1)+ Retention time 3.34 minutes.
Quantity
32 mg
Type
reactant
Reaction Step One
Quantity
42 mg
Type
reactant
Reaction Step One
Quantity
1 mL
Type
solvent
Reaction Step One
Quantity
84.1 μL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]([C:5]1[N:6]=[C:7]([NH2:10])[S:8][CH:9]=1)=[O:4].[C:11]1([CH:17]([C:21]2[CH:26]=[CH:25][CH:24]=[CH:23][CH:22]=2)[C:18](O)=[O:19])[CH:16]=[CH:15][CH:14]=[CH:13][CH:12]=1.[CH2:27](N(CC)CC)C.F[P-](F)(F)(F)(F)F.N1(OC(N(C)C)=[N+](C)C)C2N=CC=CC=2N=N1>CN(C)C=O>[CH2:1]([O:2][C:3]([C:5]1[N:6]=[C:7]([NH:10][C:18](=[O:19])[CH:17]([C:21]2[CH:26]=[CH:25][CH:24]=[CH:23][CH:22]=2)[C:11]2[CH:16]=[CH:15][CH:14]=[CH:13][CH:12]=2)[S:8][CH:9]=1)=[O:4])[CH3:27] |f:3.4|

Inputs

Step One
Name
Quantity
32 mg
Type
reactant
Smiles
COC(=O)C=1N=C(SC1)N
Name
Quantity
42 mg
Type
reactant
Smiles
C1(=CC=CC=C1)C(C(=O)O)C1=CC=CC=C1
Name
Quantity
1 mL
Type
solvent
Smiles
CN(C=O)C
Step Two
Name
Quantity
84.1 μL
Type
reactant
Smiles
C(C)N(CC)CC
Step Three
Name
Quantity
84 mg
Type
reactant
Smiles
F[P-](F)(F)(F)(F)F.N1(N=NC2=C1N=CC=C2)OC(=[N+](C)C)N(C)C

Conditions

Stirring
Type
CUSTOM
Details
to stir for 16 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The crude product was purified by reverse-phase preparative liquid chromatography (19 mg, 0.052 mmol, 26%)

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
Smiles
C(C)OC(=O)C=1N=C(SC1)NC(C(C1=CC=CC=C1)C1=CC=CC=C1)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.